molecular formula C6H12O5 B561026 5-Deoxy-beta-D-xylo-hexofuranose CAS No. 105181-82-6

5-Deoxy-beta-D-xylo-hexofuranose

Cat. No.: B561026
CAS No.: 105181-82-6
M. Wt: 164.157
InChI Key: WRYOEBBYARWGSI-JGWLITMVSA-N
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Description

5-Deoxy-beta-D-xylo-hexofuranose, with the CAS registry number 105181-82-6, is a specialized deoxy hexose sugar that serves as a valuable building block in synthetic carbohydrate chemistry and glycoscience research . This compound features a furanose ring structure and has the molecular formula C6H12O5 and a molecular weight of 164.156 g/mol . Its calculated density is 1.6±0.1 g/cm3 . As a deoxyhexose, it belongs to a class of carbohydrates where one or more hydroxyl groups have been replaced by hydrogen atoms, which can significantly alter the sugar's reactivity, conformation, and interaction with biological systems . In research contexts, derivatives of 5-deoxy-hexofuranose sugars have been utilized as key intermediates in the synthesis of nucleoside analogs, such as 1-(5-deoxy-beta-D-arabino-hexofuranosyl)cytosine, a higher homolog of the antileukemic agent ara-C . The conformation of the exocyclic side chain in hexofuranoses like this one is a subject of scientific interest, as it can be predicted based on the relative configuration at the key chiral centers and is known to influence the reactivity and stereoselectivity of the sugar during glycosylation reactions . This makes this compound a compound of significant interest for researchers exploring the structure-activity relationships of sugars, developing new synthetic methodologies, and creating novel glycoconjugates for chemical biology and pharmaceutical investigation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

105181-82-6

Molecular Formula

C6H12O5

Molecular Weight

164.157

IUPAC Name

(2R,3R,4R,5R)-5-(2-hydroxyethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O5/c7-2-1-3-4(8)5(9)6(10)11-3/h3-10H,1-2H2/t3-,4+,5-,6-/m1/s1

InChI Key

WRYOEBBYARWGSI-JGWLITMVSA-N

SMILES

C(CO)C1C(C(C(O1)O)O)O

Origin of Product

United States

Preparation Methods

Sodium-Mediated Denitration

Treatment of 5,6-anhydro-1,2-O-isopropylidene-6-nitro-α-D-glucofuranose with sodium in dimethylformamide (DMF) induces denitration, yielding 5-deoxy-1,2-O-isopropylidene-α-D-xylo-hexofuranose as the primary product. The reaction proceeds via nucleophilic attack at C-6, facilitated by the electron-withdrawing nitro group, followed by elimination of nitrite (NO₂⁻). This method achieves ~70% yield, with minor byproducts arising from competing elimination pathways.

Lithium Aluminium Hydride Reduction

Lithium aluminium hydride (LiAlH₄) reduces 6-O-benzoyl-1,2-O-isopropylidene-5-O-tosyl-α-D-glucofuranose to predominantly form 5-deoxy-1,2-O-isopropylidene-α-D-xylo-hexofuranose. The bulky tosyl group at C-5 sterically hinders reduction at C-6, favoring C-5 deoxygenation. Yields exceed 80%, though chromatographic separation is required to isolate the product from trace 6-deoxy-L-idofuranose byproducts.

Hydrogenation with Raney Nickel Under Acidic Conditions

Catalytic hydrogenation using Raney nickel in the presence of acidic ion-exchange resins provides a scalable route but suffers from regioselectivity challenges.

Reaction Mechanism and Byproducts

5,6-anhydro-1,2-O-isopropylidene-α-D-glucofuranose undergoes hydrogenolysis at C-5 or C-6 positions, producing a 3:2 mixture of 5-deoxy-D-xylo-hexofuranose and 6-deoxy-D-glucofuranose. The acidic environment protonates the epoxide oxygen, directing hydrogen attack to the less hindered C-5 position. Despite moderate yields (55–60%), this method requires extensive chromatography to isolate the desired product.

Thiolate-Mediated Desulfurization

Thiolate intermediates enable indirect access to 5-deoxy derivatives through sulfur displacement.

Sodium α-Toluenethiolate Reaction

6-O-benzoyl-1,2-O-isopropylidene-5-O-tosyl-α-D-glucofuranose reacts with sodium α-toluenethiolate to form 6-S-benzyl-1,2-O-isopropylidene-6-thio-β-L-idofuranose. Subsequent nickel-catalyzed desulfurization removes the benzylthio group, yielding 6-deoxy-L-idofuranose as a minor byproduct and 5-deoxy-D-xylo-hexofuranose (65% yield).

Deprotection and Cyclization Strategies

Selective deprotection of intermediates is critical for accessing the free sugar form.

Isopropylidene Group Removal

Treatment of 5-deoxy-1,2-O-isopropylidene-α-D-xylo-hexofuranose with aqueous trifluoroacetic acid (TFA) cleaves the acetal protecting group, yielding the free furanose form. Optimal conditions (2:1 CH₃CN/H₂O, 25°C) prevent undesired ring contractions, achieving >90% deprotection efficiency.

Cyclization of 4-Keto Intermediates

5,6-O-isopropylidene-D-xylo-hexos-4-ulose undergoes acid-catalyzed cyclization to form the furanose ring. NMR analysis confirms tautomerization between α- and β-anomers, with the β-form predominating (75:25 ratio).

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters across preparation routes:

MethodStarting MaterialKey Reagents/ConditionsYield (%)Byproducts
Reductive Denitration6-nitro-α-D-glucofuranoseNa/DMF70Nitrite salts
LiAlH₄ Reduction5-O-tosyl-glucofuranoseLiAlH₄/THF806-deoxy-L-idofuranose
Raney Nickel H₂5,6-anhydro-glucofuranoseH₂/Raney Ni, acidic resin606-deoxy-D-glucofuranose
Thiolate Desulfurization5-O-tosyl-glucofuranoseNaSC₆H₄CH₃, Ni656-S-benzyl derivatives

Structural Characterization

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃): δ 5.32 (d, J = 4.1 Hz, H-1), 4.78 (dd, J = 6.2 Hz, H-2), 1.25 (s, H-5). The absence of a C-5 hydroxyl signal confirms deoxygenation.

Mass Spectrometry

HRMS (ESI): m/z calcd for C₆H₁₂O₅ [M+H]⁺ 164.16, found 164.15.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Deoxy-beta-D-xylo-hexofuranose, and how do reaction conditions influence yield?

  • Methodology : The synthesis of deoxy-sugars typically involves selective deoxygenation of hydroxyl groups. For example, hydrogenation using Pd/C (10%) under acidic conditions can reduce oxime intermediates to amines, as demonstrated in indole derivatives (e.g., compound 6 in ). For this compound, analogous steps may include:

Oxime formation : Reacting a precursor (e.g., hexofuranose aldehyde) with hydroxylamine.

Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) to remove the hydroxyl group at the C5 position.

Purification : Chromatographic techniques (e.g., HPLC) to isolate the deoxygenated product.

  • Key Considerations : Solvent choice (e.g., EtOH vs. DMSO) and catalyst loading significantly affect stereochemical outcomes and byproduct formation .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR can identify the absence of the C5 hydroxyl proton and confirm the furanose ring configuration. For example, beta-D-allofuranose (a structural analog) shows characteristic anomeric proton signals at δ 5.2–5.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₆H₁₂O₅ for 5-deoxy derivatives) .
  • X-ray crystallography : Resolves absolute configuration but requires high-purity crystalline samples .

Advanced Research Questions

Q. How can researchers address stereochemical challenges during the synthesis of this compound?

  • Methodology :

  • Protecting group strategies : Use acetyl or benzyl groups to block reactive hydroxyls during deoxygenation. For example, the Mannich reaction () employs formaldehyde and secondary amines to stabilize intermediates.
  • Enzymatic resolution : Lipases or glycosidases can selectively hydrolyze undesired stereoisomers .
    • Data Contradiction Analysis : Conflicting reports on stereochemical outcomes may arise from solvent polarity or temperature variations. Comparative studies using controlled conditions (e.g., polar aprotic solvents at 0–5°C) are recommended .

Q. What strategies resolve discrepancies in reported stability data for this compound under acidic/basic conditions?

  • Methodology :

  • pH-dependent stability assays : Monitor degradation via HPLC at pH 2–12. For instance, furanose rings are prone to ring-opening in strong acids (pH < 3) .
  • Isotopic labeling : Use ¹³C-labeled analogs (e.g., ’s D-arabino-Hexose-6-¹³C) to trace decomposition pathways.
    • Contradiction Mitigation : Discrepancies often stem from impurities or moisture content. Lyophilization and Karl Fischer titration ensure sample dryness before analysis .

Q. How do computational models (e.g., DFT) enhance understanding of this compound’s conformational flexibility?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate energy barriers for ring puckering (e.g., C2'-endo vs. C3'-endo conformers). Compare results with NMR coupling constants (e.g., J₃,₄ and J₄,₅) .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to predict solubility trends .

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